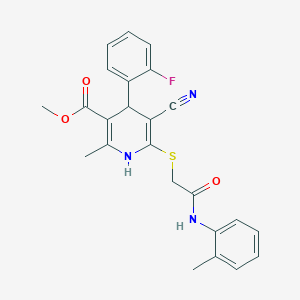

Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate

Description

The compound Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate belongs to the 1,4-dihydropyridine (1,4-DHP) class, a scaffold known for diverse pharmacological activities. Its structure features:

- Position 2: Methyl group.

- Position 4: 2-Fluorophenyl substituent (electron-withdrawing).

- Position 5: Cyano group (enhances electron deficiency).

- Position 6: Thioether-linked 2-oxo-2-(o-tolylamino)ethyl side chain (steric and electronic modulation).

- Position 3: Methyl ester (influences solubility and metabolic stability).

Substituents at positions 4 and 6 are critical for tuning biological and physicochemical properties .

Properties

IUPAC Name |

methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN3O3S/c1-14-8-4-7-11-19(14)28-20(29)13-32-23-17(12-26)22(16-9-5-6-10-18(16)25)21(15(2)27-23)24(30)31-3/h4-11,22,27H,13H2,1-3H3,(H,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARTZGVMLWQGKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC=CC=C3F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, cyanoacetates, and other reagents. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxidized products.

Reduction: Reduction of functional groups to simpler forms.

Substitution: Replacement of specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.

Biology

In biology, it may be investigated for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties.

Medicine

In medicine, compounds of this class are often explored for their potential therapeutic applications, including as antihypertensive agents, anti-inflammatory drugs, or anticancer agents.

Industry

In industry, such compounds may be used in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

Compound 1 : Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate

- Key Differences: Position 4: 2-Ethoxyphenyl (electron-donating via resonance) vs. 2-fluorophenyl (electron-withdrawing). Thioether Side Chain: p-Tolylamino (para-substituted) vs. o-tolylamino (ortho-substituted) in the target.

- Properties: Molecular formula: C₂₆H₂₇N₃O₄S. Molar mass: 477.58 g/mol. Predicted pKa: 13.96 (vs. target’s ~12–13, inferred from cyano and ester groups).

- Implications: Ethoxy group increases lipophilicity and may reduce metabolic oxidation compared to fluorine.

Compound 2 : 5-Cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide

- Key Differences :

- Position 4 : Thiophen-2-yl (heteroaromatic) vs. 2-fluorophenyl.

- Position 3 : Carboxamide (amide) vs. methyl ester.

- Implications :

Side Chain Variations

Compound 3 (AZ331) : 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide

- Key Differences: Position 4: 2-Furyl (oxygen-containing heterocycle) vs. 2-fluorophenyl. Thioether Side Chain: 4-Methoxyphenyl vs. o-tolylamino.

- Implications: Furyl’s electron-rich nature may enhance nucleophilic reactivity.

Compound 4 (AZ257) : 6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide

Physicochemical and Pharmacokinetic Profiles

- Target vs. Compound 1 : Fluorine’s electronegativity may enhance metabolic stability but reduce solubility compared to ethoxy.

- Target vs.

Implications for Drug Design

- Electron-Withdrawing Groups (e.g., 2-fluorophenyl): Enhance redox activity and stability but may reduce solubility.

- Ester vs. Amide : Esters offer tunable hydrolysis rates (prodrug strategy), while amides improve metabolic stability .

Biological Activity

Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate, a compound with the CAS number 684238-11-7, belongs to the class of dihydropyridine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections will explore its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : C23H20FN3O3S

- Molecular Weight : 437.49 g/mol

- Structural Features : The compound features a dihydropyridine core with a cyano group and a fluorophenyl substituent, which contribute to its biological activity.

The biological activity of methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate is primarily attributed to its interaction with various molecular targets:

- Calcium Channel Modulation : Dihydropyridine derivatives are known calcium channel blockers, which can influence cardiovascular function by modulating calcium influx in cardiac and smooth muscle cells.

- Antiviral Activity : Recent studies have indicated that related compounds exhibit antiviral properties by inhibiting viral polymerases. For instance, a derivative demonstrated an IC50 of 36 μM against viral polymerase interactions and an EC50 of 39 μM in plaque reduction assays .

Efficacy Against Specific Targets

| Target | Activity | IC50/EC50 Values |

|---|---|---|

| Viral Polymerase Interaction | Inhibitory | IC50 = 36 μM |

| Antiviral Activity in MDCK Cells | Plaque Reduction | EC50 = 39 μM |

| Cytotoxicity in HEK293T Cells | Non-toxic up to >250 μM | CC50 > 250 μM |

Case Studies

- Antiviral Studies : A study investigating a series of pyridine derivatives found that methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate exhibited promising antiviral activity against influenza virus strains. The compound's ability to inhibit viral replication was confirmed through plaque reduction assays .

- Cardiovascular Research : Another investigation into dihydropyridine derivatives highlighted their role in managing hypertension through calcium channel blockade. The compound's structural modifications enhanced selectivity for L-type calcium channels, suggesting potential therapeutic applications in cardiovascular diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.